molecular formula C16H17NO2 B11709669 2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide

2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide

Cat. No.: B11709669
M. Wt: 255.31 g/mol
InChI Key: LWTBUSKGBRAQIA-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide is an organic compound with a complex structure that includes both phenoxy and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid. This intermediate is then reacted with 2-methylaniline under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenoxy and acetamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)acetic acid
  • 2-methylphenol
  • 2-methylaniline

Comparison

Compared to these similar compounds, 2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide has unique properties due to the presence of both phenoxy and acetamide groups. This combination allows for a broader range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C16H17NO2/c1-12-7-3-5-9-14(12)17-16(18)11-19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

LWTBUSKGBRAQIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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